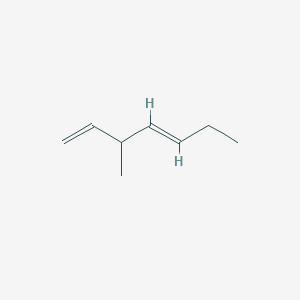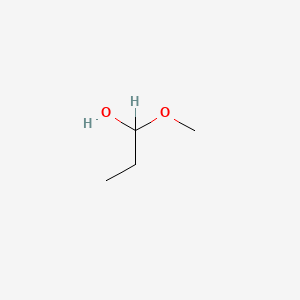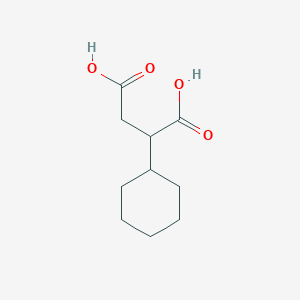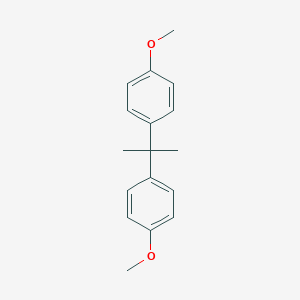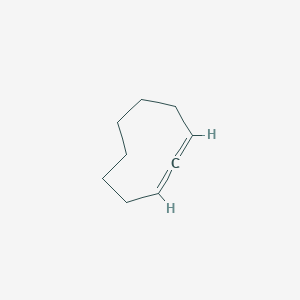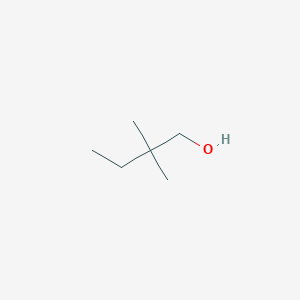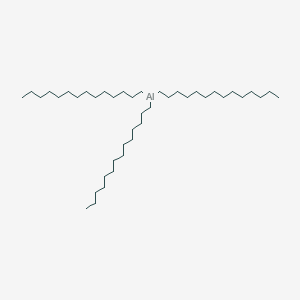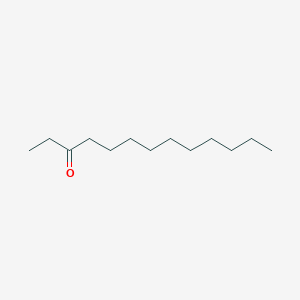
3-Tridecanone
概要
説明
Synthesis Analysis
Synthesis of compounds structurally related to 3-Tridecanone often involves complex reactions. For instance, the synthesis of triangulene, a molecule with a unique structure and reactive properties, was achieved through on-surface generation, indicating the potential complexities in synthesizing similar organic compounds (Pavliček et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Tridecanone has been a significant focus of research. For example, the crystal structure of tridecanoic acid, a molecule with a similar carbon chain length, was determined, providing insights into the structural aspects of long-chain carbon compounds (Goto & Asada, 1980).
Chemical Reactions and Properties
Chemical reactions involving compounds with structural similarities to 3-Tridecanone have been extensively studied. For instance, research on 3-triazolyl-2-iminochromenes showcases the complexity of chemical reactions that such compounds can undergo (Qian et al., 2013).
Physical Properties Analysis
The physical properties of compounds like 3-Tridecanone are often influenced by their molecular structure. The study of tris(trifluoromethyl)borane carbonyl provides an example of how molecular structure can affect physical properties like thermal stability (Finze et al., 2002).
Chemical Properties Analysis
Understanding the chemical properties of 3-Tridecanone-like compounds involves exploring their interactions and reactivities. The synthesis and properties of ferrocenyl-substituted 1,3,5-triazines, for example, demonstrate the varied chemical properties that can be observed in similar organic molecules (Maragani et al., 2013).
科学的研究の応用
Antimicrobial Properties : 3-Tridecanone, identified in the interdigital gland extracts of black-tailed deer, demonstrated growth inhibition of several species of fungi and gram-positive bacteria. This compound represents a new class of lipid antibiotics found on animal skin (Wood, Shaffer, & Kubo, 1995).
Insecticide Applications : Research on the wild tomato species Lycopersicon hirsutum f. glabratum identified 2-Tridecanone as a nonalkaloid insecticide significantly more abundant than in cultivated tomatoes. It was lethal to lepidopterous larvae and aphids when applied to filter paper (Williams, Kennedy, Yamamoto, Thacker, & Bordner, 1980).
Insect Development Retardant : A study found that 2-Tridecanone affects insect development, similar to symptoms caused by the physiological imbalance of juvenile and molting hormones in cotton bollworm. The research indicated that this effect is mediated by P450 genes, which are related to the biosynthesis or metabolism of 20-hydroxyecdysone (Zhang, Lu, Xiang, Shang, & Gao, 2016).
Repellency Against Ticks : 2-Tridecanone has been reported to have a repellent effect against ticks. It showed significant repellency in bioassays against Amblyomma americanum and Dermacentor variabilis, suggesting its potential as an arthropod repellent (Kimps, Bissinger, Apperson, Sonenshine, & Roe, 2011).
Chemical Synthesis Applications : A study on the chemical synthesis of 5-tridecanone using N-hydroxyphthalimide (NHPI) as a polarity-reversal catalyst demonstrated its potential in hydroacylation of simple alkenes with aldehydes via a radical process (Tsujimoto, Iwahama, Sakaguchi, & Ishii, 2001).
Microbial Degradation : 2-Tridecanone was found to be degraded by soil microorganisms, particularly Pseudomonas species, into several products including 2-tridecanol, 1-undecanol, 1-decanol, and undecanoic acid. This study provided insights into the microbial degradation pathways of long-chain methyl ketones (Forney, Markovetz, & Kallio, 1967).
Safety and Hazards
作用機序
Biochemical Pathways
3-Tridecanone may be involved in various biochemical pathways. For instance, it has been found in ether extracts of Panax ginseng and its endophytic fungus . .
Result of Action
It has been associated with antifungal and antitumor properties . The exact mechanisms through which these effects are achieved are subjects of ongoing research.
特性
IUPAC Name |
tridecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIXOWNDGFVYNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165319 | |
| Record name | Tridecan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless melt; mp = 26-28 deg C; [Alfa Aesar MSDS] | |
| Record name | 3-Tridecanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10827 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Tridecanone | |
CAS RN |
1534-26-5 | |
| Record name | 3-Tridecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1534-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Tridecanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001534265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-TRIDECANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tridecan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridecan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-TRIDECANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY4J47D8VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Where was 3-tridecanone detected after exposure to an alkane mixture in the study?
A1: 3-Tridecanone was specifically observed in the lung tissues of male Fischer 344 rats after exposure to an aerosolized mixture of alkanes and polyaromatics. [] This suggests that metabolic processes related to the breakdown of specific alkanes might occur within the lungs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




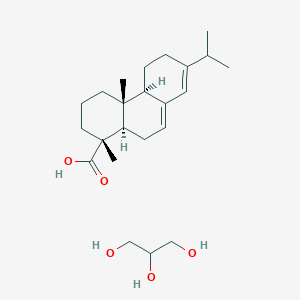
![2-Phenylbenzo[b]thiophene](/img/structure/B72322.png)
